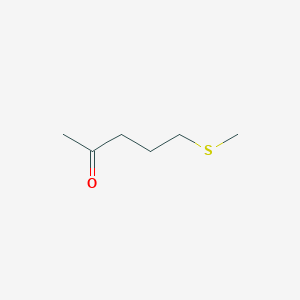
1-(2-Phenoxyethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenoxyethyl)cyclohexan-1-amine is an organic compound that belongs to the class of phenoxyalkyl amines. It is characterized by a cyclohexane ring attached to an amine group and a phenoxyethyl side chain. This compound is of interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Phenoxyethyl)cyclohexan-1-amine can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of a haloalkane with an amine. For example, the reaction of 1-bromo-2-phenoxyethane with cyclohexanamine under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide, and it is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenoxyethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxyethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
1-(2-Phenoxyethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological activities, including potential anticholinergic and histamine receptor modulation properties.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. It may act as an antagonist or agonist at various receptors, such as histamine or acetylcholine receptors. The compound’s structure allows it to fit into the binding sites of these receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenoxyethyl)piperidine
- 1-(2-Phenoxyethyl)morpholine
- 1-(2-Phenoxyethyl)cyclohexanol
Comparison
1-(2-Phenoxyethyl)cyclohexan-1-amine is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to its analogs. For instance, 1-(2-Phenoxyethyl)piperidine and 1-(2-Phenoxyethyl)morpholine have different ring structures, leading to variations in their pharmacological activities and receptor binding affinities. The presence of the cyclohexane ring in this compound may result in distinct biological effects and applications.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-(2-phenoxyethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H21NO/c15-14(9-5-2-6-10-14)11-12-16-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,15H2 |
InChI Key |
YZWQVOGTAZXJGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCOC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B13531140.png)

![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)








